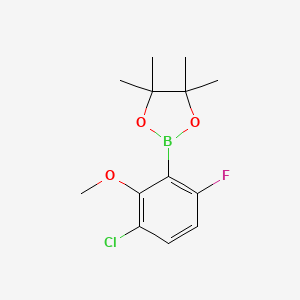

3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-chloro-6-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-9(16)7-6-8(15)11(10)17-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVJSXDOVBDXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis. This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction. In this process, the boron atom in the compound transfers its attached organic group to a metal, such as palladium. This results in the formation of a new carbon-metal bond, enabling the subsequent formation of a carbon-carbon bond.

Biochemical Pathways

The main biochemical pathway affected by this compound is the SM coupling reaction. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and the production of various organic compounds. The downstream effects include the synthesis of complex organic structures from simpler precursors.

Pharmacokinetics

They can undergo hydrolysis, especially at physiological ph. This could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds. This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones. It’s also worth noting that the compound can participate in reactions like protodeboronation, leading to transformations such as formal anti-Markovnikov alkene hydromethylation.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a type of, is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Biologische Aktivität

3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester (CAS No. 2121513-63-9) is a compound belonging to the class of arylboronic acids, which are widely utilized in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This article explores the biological activity of this compound, its potential therapeutic applications, and relevant research findings.

The structure features a boron atom bonded to an oxygen atom, with a chloro group, a fluoro group, and a methoxy group attached to the phenyl ring. This unique arrangement contributes to its reactivity and potential biological applications.

Synthesis and Reactivity

The synthesis of 3-chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester can be achieved through various methods involving boronic acid precursors. Its reactivity with electrophiles makes it a valuable intermediate in organic synthesis .

Case Study: Anticancer Applications

A study highlighted the use of boronic acid derivatives in cancer therapy, where compounds similar to 3-chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester were evaluated for their ability to induce apoptosis in breast cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

Table of Biological Activities

Potential Applications

The potential applications of 3-chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester extend beyond organic synthesis into medicinal chemistry:

- Drug Development : Its unique structure could be leveraged to develop new anticancer agents or antibiotics.

- Diagnostic Tools : The compound may serve as a molecular probe in biological assays due to its reactivity with biomolecules.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 286.53 g/mol. Its structure features a phenylboronic acid moiety with chloro, fluoro, and methoxy substituents, which enhance its reactivity in various chemical reactions.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic esters, making it invaluable for synthesizing complex organic molecules.

| Reagent | Role |

|---|---|

| Aryl Halide | Electrophile in the coupling reaction |

| Boronic Ester | Nucleophile that reacts with the aryl halide |

| Palladium Catalyst | Facilitates the cross-coupling process |

The versatility of this compound allows for the synthesis of biaryl compounds that are crucial intermediates in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that boronic acids and their derivatives exhibit various biological activities, including anti-cancer properties. The unique structural features of 3-chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester may contribute to its potential use in developing boron-containing drugs or as a tool for studying biological processes.

- Boron Neutron Capture Therapy (BNCT) : Investigations into the application of this compound in BNCT have shown promise due to its ability to selectively target cancer cells while minimizing damage to surrounding healthy tissue .

Materials Science

Advanced Material Production

The compound is also utilized in producing advanced materials, including polymers and electronic components. Its reactivity allows it to serve as a building block for creating functionalized materials with specific properties tailored for applications in electronics and photonics.

Case Studies

- Pharmaceutical Synthesis : A study demonstrated the successful use of 3-chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester in synthesizing a novel anti-cancer agent through Suzuki coupling with a specific aryl halide. The resulting compound showed enhanced efficacy against cancer cell lines compared to existing treatments.

- Material Development : Researchers have reported using this compound to create polymeric materials with tunable electronic properties by incorporating it into polymer matrices via cross-coupling reactions. These materials exhibited improved conductivity and stability under varying environmental conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester with structurally related boronic esters, emphasizing substituent effects, reactivity, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The target compound’s Cl and F substituents create a moderate electron-withdrawing environment, optimizing it for cross-couplings with aryl halides . Methoxycarbonyl-containing analogs (e.g., 603122-52-7) are more reactive toward nucleophiles due to the electron-deficient carbonyl group, making them suitable for esterification or amidation post-coupling .

Hydroxyl-substituted analogs (e.g., 2121514-17-6) offer hydrogen-bonding capability, improving solubility in polar solvents but requiring protection in acidic conditions .

Stability and Applications :

- The target compound ’s pinacol ester group mitigates protodeboronation, a common issue in boronic acids, ensuring stability during storage and reaction .

- Trifluoromethyl-containing derivatives (e.g., 2-Methoxy-6-trifluoromethylphenylboronic acid pinacol ester) are prized in medicinal chemistry for enhancing metabolic stability and binding affinity .

Cost and Availability :

Vorbereitungsmethoden

Starting Material: 2-Chloro-6-fluoroanisole (2-chloro-6-fluorophenyl methyl ether)

The synthesis typically begins with 2-chloro-6-fluoroanisole , which corresponds to the 1-chloro-3-fluoro-2-methoxybenzene core structure. This compound is commercially available or can be prepared by conventional aromatic substitution methods.

Lithiation

- The 2-chloro-6-fluoroanisole is treated with an alkyl lithium reagent such as n-butyllithium .

- The lithiation occurs ortho to the methoxy substituent, forming a lithiated intermediate at the 3-position, which is the position where the boronic acid group will be introduced.

- This reaction is carried out in anhydrous solvents like 1,2-dimethoxyethane (DME) at low temperatures (typically below -30°C, preferably -50 to -65°C) to control regioselectivity and avoid side reactions.

Electrophilic Borylation

- After lithiation, trimethyl borate (B(OMe)3) is added to the reaction mixture.

- The lithiated intermediate reacts with the borate to form a phenylboronate intermediate .

- This step is typically done at low temperature to maintain the integrity of the lithiated species.

Workup and Conversion to Boronic Acid

- The reaction mixture is quenched with aqueous base (e.g., KOH solution) to hydrolyze the boronate to the corresponding phenylboronic acid .

- The aqueous and organic phases are separated, and the aqueous phase containing the boronic acid salt is acidified (e.g., with 6 M HCl) to precipitate the free boronic acid.

Esterification with Pinacol

- The isolated phenylboronic acid is reacted with pinacol in an organic solvent such as methyl isobutyl ketone (MIBK) .

- The reaction forms the pinacol ester of the boronic acid.

- This esterification can be performed directly in solution, or the pinacol ester can be isolated as a crystalline solid.

- The yield of this step is typically very high, often exceeding 90%, with some reports indicating yields ≥95%.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1. Lithiation | 2-chloro-6-fluoroanisole + n-BuLi, DME, -65°C | Lithiated intermediate | Low temperature to ensure regioselectivity |

| 2. Borylation | Add B(OMe)3, maintain low temperature | Phenylboronate intermediate | Electrophilic trapping of aryl lithium |

| 3. Workup | Add KOH (aq), separate phases, acidify with HCl | 3-Chloro-6-fluoro-2-methoxyphenylboronic acid | Isolation of boronic acid |

| 4. Esterification | React with pinacol in MIBK | 3-Chloro-6-fluoro-2-methoxyphenylboronic acid pinacol ester | High yield, crystalline product |

Detailed Research Findings and Yields

- The lithiation and borylation steps are critical; low temperature and anhydrous conditions minimize side reactions and decomposition.

- The use of n-butyllithium is preferred for efficient halogen-metal exchange.

- The esterification with pinacol is typically done in methyl isobutyl ketone or similar solvents that facilitate crystallization and purification.

- Yields for the overall process are reported to be high, generally in the range of 87–95% for the pinacol ester stage alone.

- The crystalline nature of the pinacol ester facilitates storage and handling, providing advantages over the free boronic acid form.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting Material | 2-chloro-6-fluoroanisole | Commercially available or synthesized |

| Lithiation Reagent | n-Butyllithium | 1.1 equiv, -65°C to -50°C |

| Solvent for Lithiation | Anhydrous 1,2-dimethoxyethane (DME) | Ensures stability of organolithium species |

| Electrophile for Borylation | Trimethyl borate (B(OMe)3) | Added at low temperature |

| Workup Base | Aqueous KOH | Converts boronate to boronic acid salt |

| Acidification | 6 M HCl | Isolates free boronic acid |

| Esterification Reagent | Pinacol | 1.2 equiv, in methyl isobutyl ketone (MIBK) |

| Esterification Conditions | Room temperature, overnight | High yield, crystalline product |

| Overall Yield | ≥90% for pinacol ester | High purity and crystallinity |

Additional Notes

- The described method is adapted from patent EP2797933B1 and related literature, which provide detailed experimental conditions and reaction monitoring by gas chromatography to ensure completeness and purity.

- Alternative boron sources and metalation reagents may be explored but n-BuLi and B(OMe)3 remain standard due to their reliability.

- The method avoids the need for isolating unstable intermediates, as the boronic acid pinacol ester can be formed and isolated efficiently.

- This synthetic route is scalable and suitable for industrial applications, including herbicide intermediate production and pharmaceutical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.